molecular formula C28H32N2O4 B11340969 7-Methyl-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11340969
M. Wt: 460.6 g/mol
InChI Key: DRSZYOIMKBAGEV-UHFFFAOYSA-N
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Description

7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno[2,3-c]pyrrole core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno[2,3-c]pyrrole core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a substituted phenylhydrazine, with a coumarin derivative under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the morpholin-4-yl and propyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, greener solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

    Coumarin Derivatives: Widely studied for their anticoagulant and antimicrobial activities.

    Imidazole Derivatives: Noted for their broad range of chemical and biological properties, including antibacterial and antifungal activities.

Uniqueness

7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C28H32N2O4

Molecular Weight

460.6 g/mol

IUPAC Name

7-methyl-2-(3-morpholin-4-ylpropyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H32N2O4/c1-18(2)20-6-8-21(9-7-20)25-24-26(31)22-17-19(3)5-10-23(22)34-27(24)28(32)30(25)12-4-11-29-13-15-33-16-14-29/h5-10,17-18,25H,4,11-16H2,1-3H3

InChI Key

DRSZYOIMKBAGEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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